molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6

1-Chloro-1-propene

Cat. No. B1220616
CAS RN: 590-21-6
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloro-1-propene and its derivatives often involves reactions that introduce or manipulate chloroalkyl groups. For example, the synthesis of 1,2-diacetoxy-2-propene, a precursor of 1-acetoxy-3-chloro-2-propanone, demonstrates the complexity and creativity in synthesizing chlorinated propenes (Sakai Kunikazu & K. Kondo, 1990). Another study discusses the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates, highlighting the versatility in achieving chlorinated organic compounds (Yanzhao Wang, Biao Lu, & Liming Zhang, 2010).

Molecular Structure Analysis

The molecular structure of chlorinated propenes, including 1-Chloro-1-propene, has been extensively studied using techniques such as electron diffraction. These studies provide detailed insights into bond lengths, bond angles, and conformations, crucial for understanding the compound's chemical behavior. For instance, an electron diffraction study of 3-chloro-2-chloromethyl-1-propene reveals the existence of different conformers and detailed molecular geometry, illustrating the complexity of chlorinated propene's molecular structure (Q. Shen, 1979).

Scientific Research Applications

Molecular Structure Studies

1-Chloro-1-propene has been extensively studied for its molecular structure and conformations. Research by Shen (1979) revealed the molecular structure of 3-chloro-2-chloromethyl-1-propene through electron diffraction in the gas phase, highlighting the existence of different conformers and providing detailed bond lengths and angles (Shen, 1979). Similarly, Samdal, Seip, and Torgrimsen (1977) studied 2-Chloro-3-fluoro-1-propene, discovering its syn and gauche conformations and providing valuable structural parameters (Samdal et al., 1977).

Catalysis and Chemical Reactions

The compound plays a significant role in various chemical reactions. Ceacero-Vega et al. (2009) investigated the gas-phase reactions of Cl atoms with propene, which is relevant for modeling atmospheric chemistry and understanding the impact of these alkenes on air quality (Ceacero-Vega et al., 2009). Additionally, Eberhardt and Griffin (1970) explored the catalytic dimerization of propene to 2,3-dimethylbutene-1 using a nickel coordination complex, highlighting the potential of 1-Chloro-1-propene in polymerization reactions (Eberhardt & Griffin, 1970).

Environmental and Atmospheric Studies

Significant research has been conducted on the environmental and atmospheric implications of 1-Chloro-1-propene and its derivatives. Zhang et al. (2017) studied the atmospheric oxidation of chlorinated alkenes, including reactions with O3, OH, NO3, and Cl, which are critical for understanding the environmental impact of these compounds (Zhang et al., 2017).

Photocatalytic Degradation

Nishikiori et al. (2015) investigated the photocatalytic degradation of chlorinated propenes using TiO2, a process important for environmental remediation and understanding the breakdown of these compounds under UV irradiation (Nishikiori et al., 2015).

Safety and Hazards

1-Chloro-1-propene is moderately toxic by ingestion and very mildly toxic by skin contact and inhalation . It is a skin and eye irritant . It is a very dangerous fire hazard when exposed to heat, flames, or oxidizers, and can be explosive in the form of vapor when exposed to heat or flame .

properties

IUPAC Name

(E)-1-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+
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InChI Key

OWXJKYNZGFSVRC-NSCUHMNNSA-N
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Canonical SMILES

CC=CCl
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Isomeric SMILES

C/C=C/Cl
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Molecular Formula

C3H5Cl
Record name 1-CHLOROPROPYLENE
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DSSTOX Substance ID

DTXSID301015726
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Molecular Weight

76.52 g/mol
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Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO]
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Boiling Point

35-36 °C
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Flash Point

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup)
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Solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/
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Density

0.9 (WATER= 1)
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Vapor Pressure

507.0 [mmHg], 507 mm Hg at 25 °C
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Mechanism of Action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.
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Color/Form

Liquid /cis and trans isomers/

CAS RN

590-21-6, 16136-85-9, 36472-34-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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